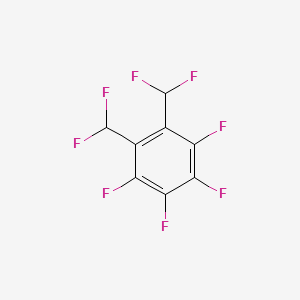
2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester, also known as 2C-F-NAM, is a synthetic compound with a wide range of applications in scientific research. This compound has been used in a variety of studies, including studies of molecular structure, cell signaling, and drug development.
科学研究应用
2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester has been used in a variety of scientific research applications, including studies of molecular structure, cell signaling, and drug development. In molecular structure studies, this compound has been used to study the structure of proteins and other biological molecules. In cell signaling studies, this compound has been used to study the effects of cellular signaling pathways on cell growth and differentiation. In drug development studies, this compound has been used to study the effects of potential drugs on cell growth and differentiation.
作用机制
2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester is believed to act as an agonist at nicotinic acetylcholine receptors. This means that it binds to the receptor and activates it, causing a response in the cell. This response can vary depending on the type of receptor and the cell type, but it generally results in an increase in the activity of the receptor and the associated cellular pathways.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In general, this compound has been found to have a variety of effects on cells, including increased proliferation and differentiation, increased expression of certain genes, and increased production of certain proteins. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester has several advantages for laboratory experiments. First, it is relatively easy to synthesize and can be obtained in high purity. Second, it is highly soluble in a variety of solvents and can be stored for long periods of time. Third, it is relatively stable and has low toxicity. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very stable at high temperatures and can be degraded by light.
未来方向
In the future, 2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester could be used in a variety of applications. For example, it could be used to study the effects of drugs on cell signaling pathways. It could also be used to study the effects of environmental toxins on cell growth and differentiation. Additionally, this compound could be used to study the effects of dietary compounds on cell signaling pathways. Finally, this compound could be used to study the effects of new drugs on cell growth and differentiation.
合成方法
2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Ullmann reaction. In the Suzuki-Miyaura cross-coupling reaction, a palladium catalyst is used to couple the this compound precursor with a halide. In the Stille reaction, a tin-based reagent is used to couple the this compound precursor with an organostannane. In the Ullmann reaction, a copper-based reagent is used to couple the this compound precursor with an organocopper reagent.
属性
IUPAC Name |
methyl 2-chloro-5-(4-fluorophenyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)11-6-9(7-16-12(11)14)8-2-4-10(15)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJNHXKEUNGJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)









